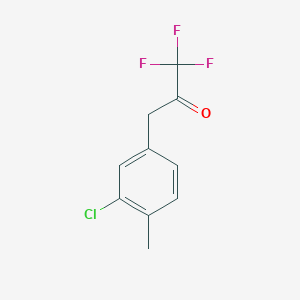

3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one

Description

3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one is a fluorinated aromatic ketone characterized by a trifluoromethyl ketone group attached to a substituted phenyl ring. The phenyl ring is functionalized with a chlorine atom at the 3-position and a methyl group at the 4-position. This structural motif confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No. |

898787-71-8 |

|---|---|

Molecular Formula |

C10H8ClF3O |

Molecular Weight |

236.62 g/mol |

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one |

InChI |

InChI=1S/C10H8ClF3O/c1-6-2-3-7(4-8(6)11)5-9(15)10(12,13)14/h2-4H,5H2,1H3 |

InChI Key |

UWXDRBXQZPLYEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone typically involves the reaction of 3-chloro-4-methylphenyl derivatives with trifluoroacetone under controlled conditions. One common method involves the use of a palladium-catalyzed arylation reaction, which is highly effective in forming the desired product . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetone group to alcohols or other reduced forms.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloromethylphenyl ring can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluoromethyl ketones with aromatic substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Properties :

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance electrophilicity of the ketone, improving reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Steric Bulk (tert-butyl) : Increases molecular weight and reduces solubility, favoring solid-phase synthesis or heterogeneous catalysis .

- Aromatic Extensions (biphenyl) : Elevates molecular weight and lipophilicity (LogP), relevant for organic photovoltaics (OPVs) or liquid crystals .

Physicochemical Trends: Boiling Points: Compounds with trifluoromethyl groups (e.g., 254.1°C in ) exhibit higher boiling points than non-fluorinated analogs due to increased molecular polarity. Density: Fluorinated derivatives (e.g., 1.304 g/cm³ in ) are denser than hydrocarbon analogs, aligning with fluorine’s high atomic mass.

Pharmaceuticals: Trifluoropropanones are precursors to trifluoromethyl alcohols, key motifs in protease inhibitors .

Biological Activity

3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one, also known as trifluoroacetophenone , is a fluorinated ketone with potential applications in pharmaceuticals and agrochemicals. This compound is characterized by its unique trifluoromethyl and chloro substituents, which may influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C10H8ClF3O

- Molecular Weight : 236.62 g/mol

- Structure : The compound features a phenyl ring substituted with a chloro and methyl group, alongside a trifluoropropanone moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with tubulin, potentially affecting microtubule dynamics, which is critical in cell division and intracellular transport .

- Antimicrobial Activity : Some derivatives of trifluoracetophenones have demonstrated antimicrobial properties against various pathogens. The presence of fluorine atoms may enhance lipophilicity and membrane permeability, facilitating the compound's entry into bacterial cells .

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against cancer cell lines. For example, it has been evaluated for its effects on melanoma cells, where it showed significant inhibition of cell proliferation at submicromolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Tubulin polymerization inhibition | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Inhibition of melanoma cell proliferation |

Case Study: Antitumor Activity

A study conducted on various trifluorinated compounds, including this compound, revealed that the compound exhibited significant cytotoxicity against B16 melanoma cells. The IC50 values were reported in the low micromolar range, indicating potent antitumor activity. The mechanism was linked to the disruption of microtubule dynamics leading to cell cycle arrest .

Case Study: Antimicrobial Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.